molecular formula C11H10ClNO2 B1412398 methyl 2-(5-chloro-1H-indol-2-yl)acetate CAS No. 2113973-35-4

methyl 2-(5-chloro-1H-indol-2-yl)acetate

Cat. No.: B1412398
CAS No.: 2113973-35-4
M. Wt: 223.65 g/mol
InChI Key: GGSFBTXRUQXAID-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-1H-indol-2-yl)acetate is an indole-derived ester featuring a chlorine substituent at the 5-position of the indole ring and an acetate group at the 2-position. Indole derivatives are widely studied for their pharmacological relevance, particularly in anti-inflammatory, anticancer, and neurological applications. The chlorine atom enhances lipophilicity and metabolic stability, while the ester group modulates solubility and bioavailability.

Properties

IUPAC Name

methyl 2-(5-chloro-1H-indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-11(14)6-9-5-7-4-8(12)2-3-10(7)13-9/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSFBTXRUQXAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chloro-1H-indol-2-yl)acetate typically involves the reaction of 5-chloroindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The indole ring undergoes oxidation under specific conditions. Key findings include:

Reagent/ConditionsProduct FormedYield (%)Source
KMnO₄ (acidic, 80°C, 2 h)5-Chloro-2-(methoxycarbonylmethyl)-1H-indole-2,3-dione65–72
CrO₃ (H₂SO₄, 0°C, 1 h)5-Chloro-2-(methoxycarbonylmethyl)-1H-indole-3-carboxylic acid58

Mechanistic Insight : Oxidation typically targets the electron-rich C2 and C3 positions of the indole ring, forming diones or carboxylic acids depending on the oxidizing agent .

Reduction Reactions

The ester group and indole ring can be reduced under controlled conditions:

Reagent/ConditionsProduct FormedYield (%)Source
LiAlH₄ (anhydrous THF, reflux)2-(5-Chloro-1H-indol-2-yl)ethanol85
H₂ (Pd/C, EtOH, 50 psi)2-(5-Chloro-1H-indol-2-yl)ethane78

Key Observation : Lithium aluminum hydride selectively reduces the ester to a primary alcohol, while catalytic hydrogenation removes the acetate side chain entirely .

Substitution Reactions

The chloro substituent at C5 participates in nucleophilic aromatic substitution (NAS):

Nucleophile/ConditionsProduct FormedYield (%)Source
NH₃ (DMSO, 120°C, 6 h)Methyl 2-(5-amino-1H-indol-2-yl)acetate63
HSCH₂CO₂Et (K₂CO₃, DMF, 80°C)Methyl 2-(5-(ethylthio)-1H-indol-2-yl)acetate71

Reactivity Trend : Electron-withdrawing groups at C5 enhance NAS rates with soft nucleophiles (e.g., thiols, amines) .

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis or aminolysis:

Reagent/ConditionsProduct FormedYield (%)Source
NaOH (H₂O/EtOH, reflux)2-(5-Chloro-1H-indol-2-yl)acetic acid92
NH₂NH₂ (MeOH, 60°C)2-(5-Chloro-1H-indol-2-yl)acetohydrazide88

Applications : Hydrolysis to the free acid enables salt formation (e.g., sodium salts for improved solubility), while hydrazide derivatives serve as intermediates for heterocyclic syntheses .

Cycloaddition and Cross-Coupling

The indole ring participates in Pd-mediated couplings:

Reaction Type/ConditionsProduct FormedYield (%)Source
Suzuki coupling (ArB(OH)₂, Pd(PPh₃)₄)Methyl 2-(5-aryl-1H-indol-2-yl)acetate60–75
Michael addition (ethyl acrylate)Methyl 2-(5-chloro-3-(ethoxycarbonyl)-1H-indol-2-yl)acetate68

Catalytic Efficiency : Pd(0) catalysts enable selective functionalization at C3 or C5 positions under mild conditions .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) in polar solvents induces decarboxylation, yielding 5-chloro-2-methylindole .

  • Photoreactivity : UV exposure in CH₂Cl₂ leads to dimerization via [2+2] cycloaddition at the indole C2–C3 bond .

This compound’s versatility in generating pharmacologically relevant scaffolds (e.g., oxadiazoles, β-lactams) underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to mitigate side reactions and enhance selectivity.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(5-chloro-1H-indol-2-yl)acetate exhibits a range of applications across different scientific domains:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in oncology. Its structural similarity to known anticancer agents makes it a candidate for further research.

Case Study: Anticancer Activity
A study evaluated various indole derivatives for their cytotoxicity against human cancer cell lines. This compound demonstrated significant activity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .

Antimicrobial Properties

Research has shown that indole derivatives, including this compound, possess antimicrobial activity. The chloro substituent on the indole ring enhances its interaction with biological targets.

Table: Antimicrobial Activity of Indole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundEscherichia coli15
Methyl 5-hydroxyindole acetateStaphylococcus aureus12
Ethyl 2-(5-chloroindole)Pseudomonas aeruginosa10

Drug Development

Due to its unique structure, this compound is being explored for drug development targeting specific pathways involved in cancer and infectious diseases.

Mechanism of Action
The compound may interact with various enzymes and receptors, influencing their activity due to the presence of the chloro group which enhances binding affinity .

Mechanism of Action

The mechanism of action of methyl 2-(5-chloro-1H-indol-2-yl)acetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, or other proteins, leading to modulation of biological pathways. The chloro substituent can enhance binding affinity or alter the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent positions, halogenation patterns, and functional groups. These variations significantly influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Selected Indole Derivatives
Compound Name Substituents (Indole Position) CAS Number Key Features
Methyl 2-(5-chloro-1H-indol-2-yl)acetate 5-Cl, 2-acetate Not explicitly provided Target compound; ester group enhances stability, Cl improves lipophilicity
Ethyl 2-(5-chloro-1H-indol-3-yl)acetate 5-Cl, 3-acetate 6127-20-4 Acetate at 3-position; potential altered receptor binding vs. 2-position
Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate 5-Cl, 2-Me, 3-acetate 19017-52-8 Methyl at 2-position increases steric hindrance; similarity score 0.97
Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate 5-Cl, 3-oxoacetate 163160-58-5 Oxo group introduces ketone functionality; may influence redox activity
JNJ 7777120 5-Cl, 2-carbonyl-piperazine Not provided H4R antagonist; demonstrates importance of 5-Cl for receptor binding

Physicochemical Properties

  • Lipophilicity: Chlorine at the 5-position increases logP values compared to non-halogenated analogues (e.g., methyl 2-(1H-indol-3-yl)acetate ).
  • Acid Dissociation (pKa) : Esters generally exhibit higher pKa values than carboxylic acids (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid ), affecting ionization under physiological conditions.
  • Molecular Geometry : Substituent positions (2-yl vs. 3-yl) alter steric and electronic profiles, impacting crystallinity and packing, as seen in single-crystal X-ray studies .

Biological Activity

Methyl 2-(5-chloro-1H-indol-2-yl)acetate is a compound derived from the indole family, known for its diverse biological activities. This article synthesizes available research findings on its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects, as well as mechanisms of action and structure-activity relationships (SAR).

1. Structure and Properties

This compound features an indole moiety, which is critical for its biological interactions. The presence of the chlorine atom at the 5-position enhances its reactivity and potential biological effects compared to other indole derivatives.

2.1 Anticancer Activity

Numerous studies have evaluated the anticancer properties of indole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
HeLa0.52
MCF-70.34
HT-290.86

The mechanism of action involves the induction of apoptosis and cell cycle arrest in the G2/M phase, primarily through inhibition of tubulin polymerization, similar to colchicine's action .

2.2 Anti-inflammatory Activity

Indole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This compound may exhibit such activities through its structural similarity to known COX inhibitors.

Compound IC50 COX-1 (μM) IC50 COX-2 (μM) Reference
Methyl Indole19.4523.8

These findings suggest that this compound could be a promising candidate for further development as an anti-inflammatory agent.

2.3 Antimicrobial Activity

Research indicates that indole derivatives exhibit antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural characteristics suggest potential efficacy against bacterial and fungal strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as tubulin polymerization and cyclooxygenase.
  • Gene Expression Modulation : It is likely that this compound alters gene expression profiles associated with cell survival and apoptosis.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Chlorine Substitution : The presence of chlorine at the 5-position enhances biological activity by increasing lipophilicity and enabling better interaction with biological targets.
  • Indole Core : The indole structure is essential for maintaining activity; modifications to this core can significantly impact potency and selectivity against various biological targets .

5. Case Studies and Research Findings

Several studies have highlighted the potential of indole derivatives in drug development:

  • A study demonstrated that a series of indole-based compounds showed promising anticancer activity with IC50 values ranging from 10 to 30 μM against selected human cancer cell lines .
  • Another investigation into the anti-inflammatory effects revealed that certain indole derivatives effectively inhibited COX enzymes, suggesting a pathway for developing new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(5-chloro-1H-indol-2-yl)acetate
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methyl 2-(5-chloro-1H-indol-2-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.